4-bromo-N-tert-butylbenzamide
Overview
Description
4-Bromo-N-tert-butylbenzamide is an organic compound belonging to the class of aromatic amides. It is characterized by a central benzene ring with a bromine atom attached at the para position (4th position) and an amide linkage formed by a carbonyl group attached to the benzene ring and a tert-butyl group linked to the nitrogen atom of the amide group .
Synthetic Routes and Reaction Conditions:
Reaction of 4-bromobenzoyl chloride with tert-butylamine: This method involves the reaction of 4-bromobenzoyl chloride with tert-butylamine in the presence of a base such as triethylamine.
Amidation of 4-bromobenzoic acid with tert-butylamine: This method uses a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between 4-bromobenzoic acid and tert-butylamine.
Industrial Production Methods:
- The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact.
Types of Reactions:
Hydrolysis: The amide bond in this compound can be hydrolyzed by water or acids/bases, yielding benzoic acid and tert-butylamine.
Substitution Reactions: The bromine atom in the compound is susceptible to substitution by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Substitution Reactions: Common nucleophiles include amines, thiols, and alkoxides. The reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Major Products:
Hydrolysis: Benzoic acid and tert-butylamine.
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted benzamides.
Scientific Research Applications
4-Bromo-N-tert-butylbenzamide has several applications in scientific research:
Intermediate in Organic Synthesis: Due to its reactive bromo group and amide functional group, it serves as a starting material for the synthesis of more complex molecules, such as biaryl compounds through Suzuki-Miyaura coupling reactions.
Proteomics Research: It is used as a specialty product in proteomics research applications.
Mechanism of Action
The mechanism of action of 4-bromo-N-tert-butylbenzamide involves its interaction with specific molecular targets and pathways. The bromine atom and the amide linkage play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 4-Bromo-N-(1,1-dimethylethyl)benzamide
- 4-Bromo-N-(2-methyl-2-propanyl)benzamide
- 4-Bromo-N-(2-méthyl-2-propanyl)benzamide
Comparison:
- Uniqueness: 4-Bromo-N-tert-butylbenzamide is unique due to its specific structural features, such as the para-substituted bromine atom and the tert-butyl group linked to the nitrogen atom of the amide group. These features confer distinct reactivity and properties compared to other similar compounds .
Properties
IUPAC Name |
4-bromo-N-tert-butylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-11(2,3)13-10(14)8-4-6-9(12)7-5-8/h4-7H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMGMDLGMVXWCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345274 | |
Record name | 4-bromo-N-tert-butylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42498-38-4 | |
Record name | 4-Bromo-N-(1,1-dimethylethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42498-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-bromo-N-tert-butylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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